(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol
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Overview
Description
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring with hydroxymethyl and tritylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring can be constructed through cyclization reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of Tritylamino Group: The tritylamino group can be attached through nucleophilic substitution reactions, where a trityl chloride reacts with an amine group on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the tritylamino group or to convert the hydroxymethyl group to a methyl group.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trityl chloride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound might be used to study enzyme interactions and metabolic pathways, particularly those involving cyclopentane derivatives.
Medicine
Potential medical applications could include the development of new pharmaceuticals, especially if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers and materials.
Mechanism of Action
The mechanism by which (1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler compound with a hydroxyl group on a cyclopentane ring.
Tritylamine: Contains the trityl group attached to an amine.
Hydroxymethylcyclopentane: Similar structure but lacks the tritylamino group.
Uniqueness
(1S,2S,4R)-2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol is unique due to the combination of its stereochemistry and functional groups
Properties
Molecular Formula |
C25H27NO2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-(tritylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C25H27NO2/c27-18-19-16-23(17-24(19)28)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,19,23-24,26-28H,16-18H2 |
InChI Key |
OIHMNCYDYHEXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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